N-[(4-{5-[(E)-(5-cyano-1,4-dimethyl-2,6-dioxo-1,6-dihydropyridin-3(2H)-ylidene)methyl]furan-2-yl}phenyl)sulfonyl]acetamide
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Overview
Description
N-[4-(5-{[(3E)-5-CYANO-1,4-DIMETHYL-2,6-DIOXO-1,2,3,6-TETRAHYDROPYRIDIN-3-YLIDENE]METHYL}FURAN-2-YL)BENZENESULFONYL]ACETAMIDE is a complex organic compound that belongs to the class of cyanoacetamides This compound is characterized by its unique structure, which includes a cyano group, a furan ring, and a benzenesulfonyl group
Preparation Methods
The synthesis of N-[4-(5-{[(3E)-5-CYANO-1,4-DIMETHYL-2,6-DIOXO-1,2,3,6-TETRAHYDROPYRIDIN-3-YLIDENE]METHYL}FURAN-2-YL)BENZENESULFONYL]ACETAMIDE can be achieved through several methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by overnight stirring at room temperature . Industrial production methods may involve solvent-free reactions or fusion of aromatic amines with ethyl cyanoacetate at elevated temperatures .
Chemical Reactions Analysis
N-[4-(5-{[(3E)-5-CYANO-1,4-DIMETHYL-2,6-DIOXO-1,2,3,6-TETRAHYDROPYRIDIN-3-YLIDENE]METHYL}FURAN-2-YL)BENZENESULFONYL]ACETAMIDE undergoes various chemical reactions, including condensation and substitution reactions . The active hydrogen on the C-2 position of the cyanoacetamide moiety allows it to participate in these reactions. Common reagents used in these reactions include alkyl cyanoacetates and different amines . Major products formed from these reactions are often heterocyclic compounds with potential biological activity .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various heterocyclic compounds . In biology and medicine, derivatives of cyanoacetamides have shown diverse biological activities, making them potential candidates for the development of new chemotherapeutic agents . Additionally, the compound’s unique structure allows it to be used in the study of molecular interactions and reaction mechanisms .
Mechanism of Action
The mechanism of action of N-[4-(5-{[(3E)-5-CYANO-1,4-DIMETHYL-2,6-DIOXO-1,2,3,6-TETRAHYDROPYRIDIN-3-YLIDENE]METHYL}FURAN-2-YL)BENZENESULFONYL]ACETAMIDE involves its interaction with various molecular targets and pathways. The cyano and carbonyl groups in the compound enable it to form strong interactions with biological molecules, potentially inhibiting or modulating their activity . The exact molecular targets and pathways involved may vary depending on the specific biological context and the derivative of the compound being studied .
Comparison with Similar Compounds
N-[4-(5-{[(3E)-5-CYANO-1,4-DIMETHYL-2,6-DIOXO-1,2,3,6-TETRAHYDROPYRIDIN-3-YLIDENE]METHYL}FURAN-2-YL)BENZENESULFONYL]ACETAMIDE can be compared with other cyanoacetamide derivatives. Similar compounds include N-aryl and N-heteryl cyanoacetamides, which also serve as precursors for heterocyclic synthesis . the presence of the furan and benzenesulfonyl groups in this compound provides it with unique chemical properties and potential biological activities .
Properties
Molecular Formula |
C21H17N3O6S |
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Molecular Weight |
439.4 g/mol |
IUPAC Name |
N-[4-[5-[(E)-(5-cyano-1,4-dimethyl-2,6-dioxopyridin-3-ylidene)methyl]furan-2-yl]phenyl]sulfonylacetamide |
InChI |
InChI=1S/C21H17N3O6S/c1-12-17(20(26)24(3)21(27)18(12)11-22)10-15-6-9-19(30-15)14-4-7-16(8-5-14)31(28,29)23-13(2)25/h4-10H,1-3H3,(H,23,25)/b17-10+ |
InChI Key |
LJKZSNPYFTUBCV-LICLKQGHSA-N |
Isomeric SMILES |
CC\1=C(C(=O)N(C(=O)/C1=C/C2=CC=C(O2)C3=CC=C(C=C3)S(=O)(=O)NC(=O)C)C)C#N |
Canonical SMILES |
CC1=C(C(=O)N(C(=O)C1=CC2=CC=C(O2)C3=CC=C(C=C3)S(=O)(=O)NC(=O)C)C)C#N |
Origin of Product |
United States |
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